

Application of Celangulin V in integrated pest management programs.

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Celangulin V is a naturally occurring polyol ester insecticide derived from the Chinese bittersweet plant, Celastrus angulatus.[1][2] It has demonstrated significant insecticidal and antifeedant properties against a range of agricultural pests, particularly lepidopteran larvae.[3] [4][5] The unique mode of action of Celangulin V, targeting the vacuolar-type H+-ATPase (V-ATPase) in the insect midgut, makes it a promising candidate for use in Integrated Pest Management (IPM) programs, especially in managing resistance to conventional insecticides. [3][6][7] This document provides detailed application notes and protocols based on existing research to guide its investigation and application.

Mechanism of Action

Celangulin V primarily acts as a stomach poison.[1] Upon ingestion by susceptible insect larvae, it targets the V-ATPase H subunit in the apical membrane of midgut cells.[3][6][8] This inhibition disrupts the proton gradient across the membrane, leading to a cascade of physiological effects:



- Disruption of Midgut Homeostasis: Inhibition of V-ATPase affects intracellular pH, ion homeostasis, and nutrient transport mechanisms.[3][6]
- Membrane Potential Decay: Celangulin V causes a rapid, dose-dependent decay of the apical membrane potential (Vam) in midgut cells.[3][6]
- Cellular Damage: This leads to severe damage to the midgut epithelial cells, including vacuolization, disruption of microvilli, and rupture of the plasma membrane, ultimately causing leakage of cellular contents.[4]
- Physiological Symptoms: Intoxicated insects exhibit symptoms such as excitation, tremors, body fluid loss, melanization, and ultimately, death due to midgut disturbance.[3][4]

Some studies have also suggested that **Celangulin V** and its analogs may have secondary effects on Na+/K+-ATPase activity and neuromuscular synapses, contributing to the observed neurotoxic symptoms like paralysis and excitation.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of **Celangulin V** and its derivatives against various insect pests.

Table 1: Lethal Dose and Time of Celangulin V against Various Insect Pests



Insect Species	Parameter	Value	Reference
Solenopsis invicta (Red Imported Fire Ant)	LD50 (24h)	0.046 ng/ant	[11]
Solenopsis invicta (Red Imported Fire Ant)	LT50 (0.125 mg/L)	9.905 h	[11]
Solenopsis invicta (Red Imported Fire Ant)	LT95 (0.125 mg/L)	25.227 h	[11]
Mythimna separata (Oriental Armyworm)	KD50 (Celangulin V)	301.0 μg/g	[12]
Mythimna separata (Oriental Armyworm)	KD50 (Derivative b)	135.9 μg/g	[12]
Mythimna separata (Oriental Armyworm)	KD50 (Derivative c)	101.33 μg/g	[12]

Table 2: Effect of Celangulin V on Midgut Apical Membrane Potential (Vam) of Mythimna separata Larvae

Treatment	Time (hours)	Vam (mV, mean ± SD)	Reference
Control (DMSO)	0	-79.30 ± 7.96	[3][6]
Control (DMSO)	12	Stable	[3][6]
Celangulin V (25 μg)	2	-61.02 ± 12.07	[3][6]
Celangulin V (25 μg)	4	-59.47 ± 12.54	[3][6]
Celangulin V (25 μg)	6	-51.78 ± 13.02	[3][6]
Celangulin V (25 μg)	8	-35.47 ± 10.23	[3][6]
Celangulin V (25 μg)	12	-32.18 ± 12.44	[3][6]



Table 3: Inhibition of V-ATPase Activity in the Midgut of Mythimna separata by Celangulin V

Treatment	Concentration	Inhibition Ratio (%)	Reference
Celangulin V	200 μmol/L	23.41	[6]
Celangulin V	100 μmol/L	11.80	[6]
Bafilomycin A1 (Positive Control)	Not specified	46.05	[6]

Experimental Protocols Insecticidal Bioassay (Stomach Poisoning)

This protocol is adapted from studies evaluating the insecticidal activity of **Celangulin V** and its derivatives.[12][13][14]

Objective: To determine the median knockdown dose (KD50) or lethal concentration (LC50) of **Celangulin V** against a target insect pest.

Materials:

- Third-instar larvae of the target insect (e.g., Mythimna separata).
- Celangulin V or its derivatives.
- Solvent (e.g., acetone, DMSO).
- Fresh host plant leaves (e.g., corn leaves for M. separata).
- · Petri dishes.
- Micropipette.

Procedure:

Prepare a series of concentrations of Celangulin V in the chosen solvent.



- Punch out leaf discs of a uniform size from the host plant leaves.
- Apply a known volume (e.g., 1 μL) of each Celangulin V concentration evenly onto the surface of a leaf disc.
- Allow the solvent to evaporate completely.
- Place one treated leaf disc into a Petri dish.
- Introduce one third-instar larva into the Petri dish.
- Use at least three replicates for each concentration and a control group treated with solvent only.
- Maintain the Petri dishes under controlled conditions (e.g., 25°C, 75-80% relative humidity, 16:8 h light:dark photoperiod).[6]
- Record the number of knocked-down or dead larvae at regular intervals (e.g., 24, 48, 72 hours).
- Calculate the KD50 or LC50 values using probit analysis.

Measurement of Midgut Transmembrane Potential

This protocol is based on the methodology used to investigate the effect of **Celangulin V** on the midgut cells of lepidopteran larvae.[3][6]

Objective: To measure the changes in the apical (Vam) and basolateral (Vbm) membrane potentials of insect midgut cells after exposure to **Celangulin V**.

Materials:

- Sixth-instar larvae of the target insect (e.g., Mythimna separata).
- Celangulin V dissolved in DMSO.
- · Standard insect saline solution.
- Glass microelectrodes filled with 3 M KCl.



- High-input impedance electrometer.
- Micromanipulator.
- Dissecting microscope.

Procedure:

- · Anesthetize a larva by chilling on ice.
- Dissect out the midgut and mount it in a perfusion chamber containing standard insect saline.
- Force-feed the larva with a known amount of Celangulin V (e.g., 25 μg in 1 μL DMSO) or directly add Celangulin V to the saline perfusing the midgut lumen.
- Under the dissecting microscope, use the micromanipulator to carefully insert a microelectrode into a midgut epithelial cell from the apical side to measure Vam.
- To measure Vbm, insert the microelectrode from the basolateral side.
- Record the membrane potential readings at different time points after treatment.
- Use a control group treated with DMSO only.

V-ATPase Activity Assay

This protocol is designed to determine the inhibitory effect of **Celangulin V** on V-ATPase activity in the insect midgut.[6]

Objective: To quantify the inhibition of V-ATPase activity by **Celangulin V**.

Materials:

- Midguts from the target insect larvae.
- Celangulin V.
- Bafilomycin A1 (a known V-ATPase inhibitor, as a positive control).



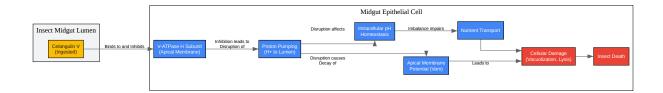
- Buffer solutions for enzyme extraction and assay.
- ATP solution.
- Reagents for measuring inorganic phosphate (Pi) release (e.g., malachite green-based colorimetric assay).
- Spectrophotometer.

Procedure:

- Dissect out the midguts from the larvae and homogenize them in an appropriate buffer to prepare a crude enzyme extract.
- Centrifuge the homogenate to obtain the microsomal fraction containing the V-ATPase.
- Pre-incubate the enzyme preparation with different concentrations of Celangulin V,
 Bafilomycin A1, or a control solution for a specific time.
- Initiate the enzymatic reaction by adding ATP.
- Incubate the reaction mixture at a controlled temperature for a defined period.
- Stop the reaction and measure the amount of inorganic phosphate released using a colorimetric method.
- Calculate the V-ATPase activity as the amount of Pi released per unit time per unit of protein.
- Determine the percentage of inhibition for each concentration of Celangulin V compared to the control.

Visualizations

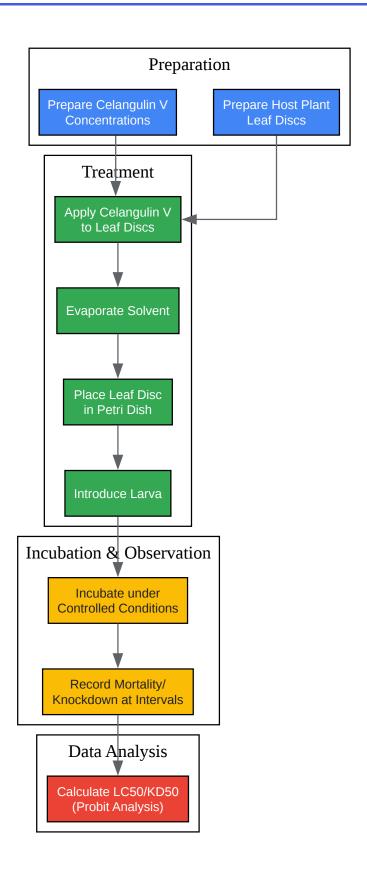




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Caption: Signaling pathway of $\textbf{Celangulin}\ \textbf{V}$ in an insect midgut cell.





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Caption: Workflow for an insecticidal bioassay of Celangulin V.



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